An In-depth Technical Guide to the Structure and Application of Tetrabutylammonium Chloride
An In-depth Technical Guide to the Structure and Application of Tetrabutylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutylammonium (B224687) chloride, commonly abbreviated as TBAC, is a quaternary ammonium (B1175870) salt with the chemical formula [(CH₃CH₂CH₂CH₂)₄N]⁺Cl⁻.[1] It is a versatile and widely utilized compound in both academic and industrial research, primarily valued for its role as a phase-transfer catalyst (PTC).[2][3][4] Its amphiphilic nature allows it to facilitate reactions between reactants in separate, immiscible phases, thereby increasing reaction rates and yields under mild conditions.[2][5] Beyond its catalytic functions, TBAC serves as a supporting electrolyte in electrochemistry, an ion-pairing reagent in analytical chromatography, and a structure-directing agent in materials science.[2][3][6] This guide provides a comprehensive overview of its structure, properties, synthesis, and core applications, with detailed experimental insights for the scientific professional.
Chemical Structure and Physicochemical Properties
Tetrabutylammonium chloride is an ionic compound consisting of a central nitrogen atom covalently bonded to four n-butyl groups, forming a bulky, symmetric tetrabutylammonium cation ([Bu₄N]⁺), and a chloride anion (Cl⁻).[1][7] The positive charge is localized on the nitrogen atom. The four long alkyl chains render the cation lipophilic, a key feature for its function as a phase-transfer catalyst.
Table 1: Physicochemical Properties of Tetrabutylammonium Chloride
| Property | Value | References |
| IUPAC Name | tetrabutylazanium;chloride | [2][7] |
| CAS Number | 1112-67-0 | [1][7][8] |
| Molecular Formula | C₁₆H₃₆ClN | [1][3][8] |
| Molar Mass | 277.92 g·mol⁻¹ | [1][8] |
| Appearance | White crystalline solid, granules, or powder | [1][9] |
| Melting Point | 83-86 °C (some sources state up to 90 °C) | [1][3][10] |
| Density | ~1.0 g/cm³ | [1][10] |
| Solubility | Soluble in water, ethanol, acetone, chloroform. Slightly soluble in benzene (B151609) and ether. | [10][11] |
| Flash Point | >110 °C | [3][6][10] |
| Hygroscopicity | Highly hygroscopic; forms hydrates | [2][3][9] |
Synthesis and Purification
TBAC is typically synthesized via one of two primary routes: the neutralization of a quaternary ammonium hydroxide (B78521) or the quaternization of a tertiary amine.
Synthesis Route 1: Neutralization
This method involves the reaction of tetrabutylammonium hydroxide with hydrochloric acid. The pH of the solution is carefully adjusted to neutral (pH ≈ 7) to ensure complete reaction.[12] The solvent is then removed under reduced pressure to yield the solid product.[2][12]
Synthesis Route 2: Quaternization (Menshutkin Reaction)
A more common laboratory and industrial synthesis involves the reaction of tributylamine (B1682462) with 1-chlorobutane (B31608).[12] The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the alkyl halide, forming the quaternary ammonium salt.
Experimental Protocol: Synthesis via Quaternization
-
Reaction Setup: Prepare a solution of tributylamine (e.g., 6.72 g) in a suitable solvent such as diethyl ether (e.g., 30.0 mL) in a reaction flask equipped with a stirrer.[12]
-
Addition of Alkyl Halide: Add 1-chlorobutane (e.g., 2.78 g) dropwise to the stirred tributylamine solution at room temperature.[12]
-
Reaction: Seal the flask and stir the mixture at room temperature for an extended period (e.g., 48 hours). The insoluble quaternary ammonium salt will precipitate out of the solution.[12]
-
Isolation: Collect the solid precipitate by filtration using a glass filter.[12]
-
Washing: Wash the crude product with a small amount of cold solvent (e.g., diethyl ether) to remove unreacted starting materials.
Purification
High purity is essential for many of TBAC's applications. The most common purification method is recrystallization.[2]
Experimental Protocol: Purification by Recrystallization
-
Dissolution: Dissolve the crude TBAC in a minimum amount of a suitable hot solvent system. An ethanol/water mixture is often effective.[2] Acetone can also be used, followed by the addition of diethyl ether to induce precipitation.[9]
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote the formation of high-purity crystals.
-
Isolation: Collect the purified crystals by filtration.
-
Washing: Wash the crystals with a small amount of ice-cold water or solvent to remove residual impurities.[2]
-
Drying: Dry the final product under vacuum at an elevated temperature (e.g., 50 °C) to remove all traces of solvent and moisture.[2]
Spectroscopic and Crystallographic Data
Characterization of TBAC is routinely performed using standard analytical techniques.
Table 2: Spectroscopic Data for Tetrabutylammonium Chloride
| Technique | Data and Interpretation | References |
| ¹H NMR | (90 MHz, CDCl₃): δ ~3.40 (t, 8H, -N-CH₂ -), δ ~1.67 (m, 8H, -CH₂-CH₂ -CH₂-), δ ~1.45 (m, 8H, -CH₂ -CH₃), δ ~1.02 (t, 12H, -CH₂-CH₃ ) | [13] |
| IR | Key peaks correspond to C-H stretching and bending vibrations of the butyl groups. | [14][15] |
| Mass Spec (ESI+) | The primary peak observed corresponds to the tetrabutylammonium cation ([C₁₆H₃₆N]⁺) with m/z ≈ 242. | [13][16] |
Crystallographic Data
Single-crystal X-ray diffraction studies have shown that tetrabutylammonium chloride can form multiple ionic clathrate hydrates with water.[17] The crystal structure can be complex, often exhibiting a tetragonal system (space group 4/m).[18] In the presence of other molecules, such as 1,1′-bi-2-naphthol (BNP), it can crystallize in a monoclinic system (space group P21/n), where the tetrabutylammonium cation is entrapped within a hydrogen-bonded void formed by the BNP and chloride anions.[19]
Mechanism of Action: Phase-Transfer Catalysis
The primary application of TBAC is as a phase-transfer catalyst. It facilitates the transport of an anionic reactant from an aqueous (or solid) phase into an organic phase where the substrate is dissolved.
The mechanism proceeds as follows:
-
Ion Exchange: The tetrabutylammonium cation (Q⁺) from TBAC, present at the phase interface, exchanges its chloride anion for the reactant anion (Y⁻) from the aqueous phase.
-
Phase Transfer: The newly formed ion pair, Q⁺Y⁻, is lipophilic due to the four butyl groups and becomes soluble in the organic phase.[2]
-
Reaction: In the organic phase, the anion Y⁻ is poorly solvated and therefore highly reactive (a "naked" anion). It readily reacts with the organic substrate (RX).
-
Catalyst Regeneration: After the reaction, the resulting anion (X⁻) pairs with the Q⁺ cation. This new ion pair, Q⁺X⁻, migrates back to the interface, ready to exchange X⁻ for another Y⁻ anion, thus completing the catalytic cycle.
Key Applications in Research and Development
TBAC's unique properties make it invaluable across several scientific disciplines.
-
Organic Synthesis: It is widely used as a PTC for nucleophilic substitution, oxidation, and esterification reactions.[2] It enables the use of inexpensive inorganic bases and nucleophiles (like hydroxides, cyanides, and azides) in organic media. It has been specifically used in the synthesis of 2-amino-4H-chromene derivatives and in the methyl esterification of carboxylic acids.
-
Pharmaceutical & Agrochemical Industries: TBAC is crucial for the synthesis of complex active pharmaceutical ingredients (APIs) and potent, environmentally-friendly agrochemicals.[4][6] Its use allows for milder reaction conditions, which is critical for maintaining the integrity of complex molecular structures.[5]
-
Analytical Chemistry: In ion-pair chromatography, TBAC is used as a reagent to improve the separation and analysis of ionic compounds.[3][5]
-
Material Science: It acts as a template or structure-directing agent in the synthesis of nanomaterials and zeolites.[2] It has also been used to prepare self-healing polypyrrole coatings for corrosion protection on iron.[3][9]
-
Electrochemistry: Due to its high solubility and wide electrochemical window, it is a common supporting electrolyte in electrochemical research.[2][20]
Safety and Handling
-
Hazards: Tetrabutylammonium chloride is irritating to the eyes, respiratory system, and skin.[10][11]
-
Handling: Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.[11] Handling should be done in a well-ventilated area.
-
Storage: The compound is stable under normal conditions but is very hygroscopic and should be stored in a cool, dry place, tightly sealed to protect from moisture.[3][9][10] It is incompatible with strong oxidizing agents.[9][10]
Conclusion
Tetrabutylammonium chloride is more than a simple quaternary ammonium salt; it is a powerful enabling tool for modern chemistry. Its well-defined structure, characterized by a lipophilic cation, underpins its indispensable role as a phase-transfer catalyst. For professionals in drug development, organic synthesis, and materials science, a thorough understanding of TBAC's properties, synthesis, and mechanism of action is essential for leveraging its full potential to design efficient, high-yield, and sustainable chemical processes.
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